6-Fluoro-3-phenylchroman-4-one
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Overview
Description
6-Fluoro-3-phenylchroman-4-one is a chemical compound with the molecular formula C15H11FO2 and a molecular weight of 242.24 g/mol . It is a derivative of chromanone, characterized by the presence of a fluorine atom at the 6th position and a phenyl group at the 3rd position on the chroman-4-one scaffold
Preparation Methods
The synthesis of 6-Fluoro-3-phenylchroman-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of 2-hydroxyacetophenone derivatives and fluorobenzaldehyde in the presence of a base to form the chromanone ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Fluoro-3-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives .
Scientific Research Applications
6-Fluoro-3-phenylchroman-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit oxidative stress and related downstream responses, including inflammatory diseases . The compound may also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to its biological effects .
Comparison with Similar Compounds
6-Fluoro-3-phenylchroman-4-one can be compared with other similar compounds, such as:
Chroman-4-one: Lacks the fluorine atom and phenyl group, resulting in different biological activities.
Isoflavones: Have a phenyl group at the C2 position instead of C3, affecting their biological activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11FO2 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
6-fluoro-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)15(17)13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2 |
InChI Key |
XCIWPNWNQICFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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